molecular formula C20H21NO4 B7341168 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid

4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid

Cat. No.: B7341168
M. Wt: 339.4 g/mol
InChI Key: DKYLGFVBRLOXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid, also known as MCCB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MCCB is a member of the benzoic acid family and has a unique molecular structure that allows it to interact with specific biological targets.

Mechanism of Action

4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid is believed to exert its therapeutic effects through its interaction with specific biological targets. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as reduce inflammation and pain by modulating the activity of specific proteins. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and have neuroprotective effects. This compound has also been shown to modulate specific protein activity and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has shown potential therapeutic applications in various scientific research studies, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for certain studies.

Future Directions

There are several potential future directions for the study of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid. One direction could involve further investigation into its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction could involve studying its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential interactions with other biological targets.

Synthesis Methods

The synthesis of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid involves several steps starting with the reaction of 3-(3-methoxyphenyl)cyclobutanone with chloroacetyl chloride to form 3-(3-methoxyphenyl)cyclobutanone chloroacetyl derivative. This derivative is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of the amide with 4-bromobenzoic acid to form this compound.

Scientific Research Applications

4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential use in treating inflammation and pain.

Properties

IUPAC Name

4-[[3-(3-methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21(19(22)13-6-8-14(9-7-13)20(23)24)17-10-16(11-17)15-4-3-5-18(12-15)25-2/h3-9,12,16-17H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYLGFVBRLOXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C1)C2=CC(=CC=C2)OC)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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